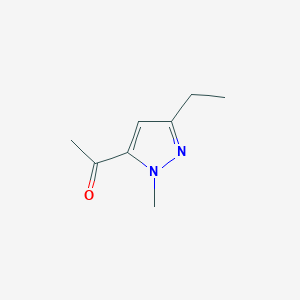
1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethyl-1-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects[7][7].
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 1-Phenyl-3-methyl-5-aminopyrazole
Uniqueness: 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(5-ethyl-2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-8(6(2)11)10(3)9-7/h5H,4H2,1-3H3 |
InChI Key |
DPMYXWFNPREPEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13261008.png)
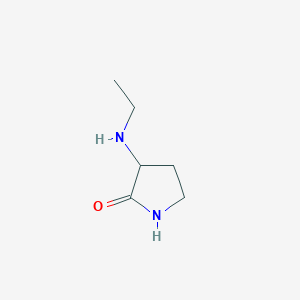
![N-[(3-methylphenyl)methyl]aniline](/img/structure/B13261032.png)
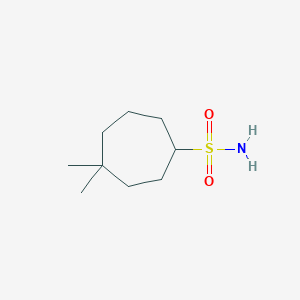
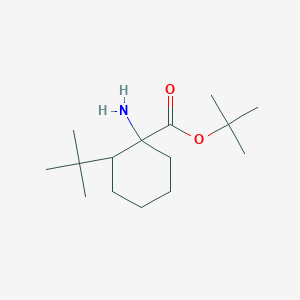


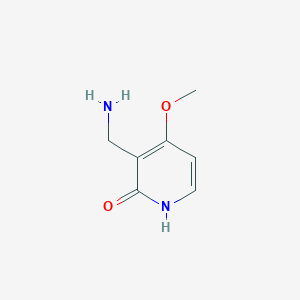
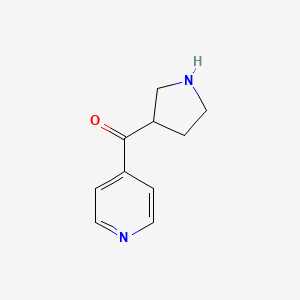
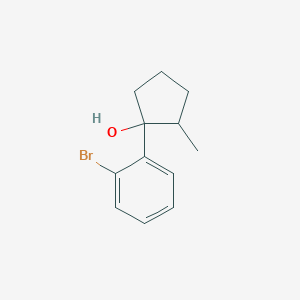
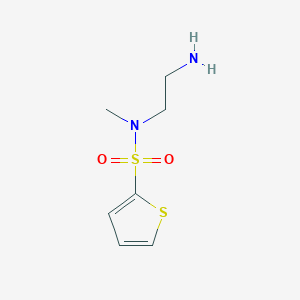
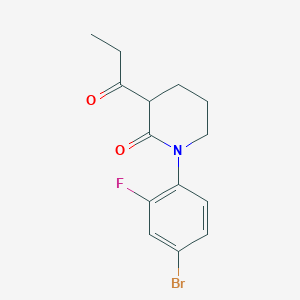
![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B13261115.png)
![(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13261120.png)
